1-Methoxy-2-(methoxymethoxy)benzene: A Strategic Intermediate for Regioselective Synthesis
1-Methoxy-2-(methoxymethoxy)benzene: A Strategic Intermediate for Regioselective Synthesis
The following technical guide details the chemical identity, synthesis, and reactivity profile of 1-Methoxy-2-(methoxymethoxy)benzene , a critical intermediate in regioselective organic synthesis.
Executive Summary
1-Methoxy-2-(methoxymethoxy)benzene (CAS 73220-26-5 ) is a protected derivative of guaiacol (2-methoxyphenol) featuring a methoxymethyl (MOM) ether group. In medicinal chemistry and total synthesis, this compound serves two primary functions:
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Robust Protection: The MOM group masks the phenol against basic, nucleophilic, and oxidative conditions while remaining easily removable under mild acidic conditions.[1]
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Regiocontrol: The MOM group acts as a powerful Directed Metalation Group (DMG) , superior to the methoxy group, enabling highly selective ortho-lithiation at the C3 position.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 73220-26-5 |
| IUPAC Name | 1-Methoxy-2-(methoxymethoxy)benzene |
| Common Names | MOM-protected Guaiacol; 2-Methoxyphenol methoxymethyl ether |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |
| Boiling Point | ~240–245 °C (Predicted); typically purified by chromatography |
Synthesis Protocols
Method A: Classical Williamson Ether Synthesis (High Yield)
This method utilizes chloromethyl methyl ether (MOM-Cl), a potent carcinogen. Strict safety protocols (fume hood, double-gloving) are mandatory.
Reagents: Guaiacol (1.0 eq), Sodium Hydride (1.2 eq, 60% dispersion), MOM-Cl (1.1 eq), THF (anhydrous).
Protocol:
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Deprotonation: To a flame-dried flask under Ar, add NaH (washed with hexanes) and anhydrous THF. Cool to 0 °C.
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Addition: Dropwise add Guaiacol. Evolution of H₂ gas will occur. Stir at 0 °C for 30 min until gas evolution ceases.
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Alkylation: Add MOM-Cl dropwise via syringe.
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Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
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Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil.
Method B: Green Synthesis (MOM-Cl Free)
Utilizes dimethoxymethane (DMM) as a safer alternative, catalyzed by solid acids or P₂O₅.
Reagents: Guaiacol, Dimethoxymethane (Solvent/Reagent), P₂O₅ or Montmorillonite K-10 clay.
Protocol:
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Dissolve Guaiacol in excess Dimethoxymethane (DMM).
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Add P₂O₅ (1.5 eq) or K-10 clay (50 wt%).
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Stir vigorously at RT (or reflux for clay) for 12 hours.
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Filter off the solid catalyst.
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Concentrate the filtrate to obtain the crude MOM ether.
Reactivity Profile: Directed Ortho Metalation (DoM)
The defining utility of this molecule is its behavior under lithiation conditions. The molecule possesses two Directing Groups (DGs):
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-OMe (Methoxy): A moderate coordinator (Lewis basicity).
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-OMOM (Methoxymethoxy): A strong coordinator due to the bidentate potential of the acetal-like oxygen atoms.
Mechanistic Causality: When treated with n-butyllithium (n-BuLi), the lithium cation coordinates preferentially to the MOM group oxygens. This "complex-induced proximity effect" (CIPE) directs the base to deprotonate the nearest available acidic proton. While the C6 position (ortho to OMe) is sterically open, the superior coordination of the MOM group directs lithiation to the C3 position (between the oxygens, adjacent to the MOM group).
Experimental Workflow: C3-Functionalization
Caption: Directed Ortho Metalation (DoM) pathway. The MOM group directs lithiation to the C3 position via chelation control.
Protocol for C3-Methylation:
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Setup: Dissolve 1-methoxy-2-(methoxymethoxy)benzene (1.0 mmol) in anhydrous THF (5 mL) under Ar.
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Lithiation: Cool to -78 °C. Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 min.
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Incubation: Stir at -78 °C for 1 hour. The solution may turn slight yellow, indicating anion formation.
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Trapping: Add Methyl Iodide (1.5 mmol) neat.
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Completion: Allow to warm to RT over 2 hours.
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Result: Formation of 1-methoxy-2-(methoxymethoxy)-3-methylbenzene.
Deprotection (MOM Removal)
The MOM group is stable to base (NaOH, NaH) and reducing agents (LiAlH₄), but labile to acid.
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Standard Conditions: 6M HCl in THF/Water (1:1) at RT for 1 hour.
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Mild Conditions: Trifluoroacetic acid (TFA) in DCM (1:4) at 0 °C.
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Result: Quantitative regeneration of the phenol (Guaiacol derivative).
Applications in Drug Discovery
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Scaffold Diversification: Used to synthesize polysubstituted resorcinol and catechol derivatives found in natural products (e.g., combretastatins).
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Metabolic Stability: The MOM ether can mimic a methoxy group in early SAR studies but is generally removed to reveal a phenol for hydrogen bonding in the final pharmacophore.
Safety & Handling
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MOM-Cl Warning: Chloromethyl methyl ether is a known human carcinogen (OSHA regulated). Use Method B (Green Synthesis) whenever possible to avoid exposure.
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Product Handling: 1-Methoxy-2-(methoxymethoxy)benzene is an irritant.[2] Handle in a fume hood.
References
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Sigma-Aldrich. 1-Methoxy-2-(methoxymethoxy)benzene Product Sheet (CAS 73220-26-5).Link
- Winkle, M. R., & Ronald, R. C. (1982). Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. Journal of Organic Chemistry, 47(11), 2101–2108.
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Hairui Chemical. Product Analysis: 1-Methoxy-2-(methoxymethoxy)benzene.[3][4][5]Link
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Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] (Standard reference for MOM protection/deprotection stability).
